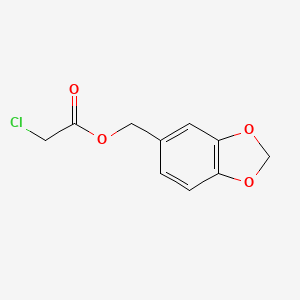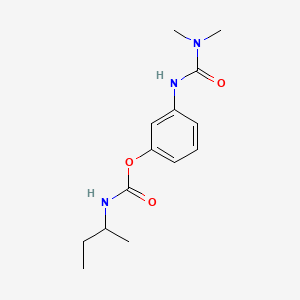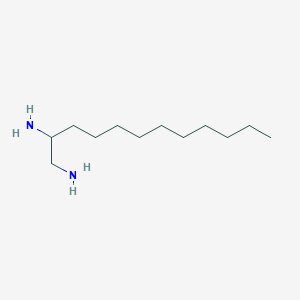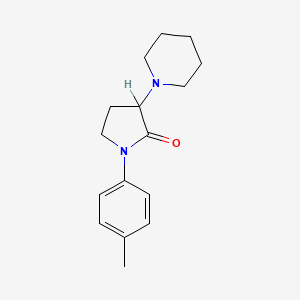
(2H-1,3-Benzodioxol-5-yl)methyl chloroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2H-1,3-Benzodioxol-5-yl)methyl chloroacetate is an organic compound that features a benzodioxole ring fused with a chloroacetate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2H-1,3-Benzodioxol-5-yl)methyl chloroacetate typically involves the reaction of (2H-1,3-Benzodioxol-5-yl)methanol with chloroacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and yield of the production process.
Types of Reactions:
Substitution Reactions: The chloroacetate group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The benzodioxole ring can be oxidized under specific conditions to form quinone derivatives.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution Products: Various substituted benzodioxole derivatives.
Oxidation Products: Quinone derivatives.
Reduction Products: Alcohol derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2H-1,3-Benzodioxol-5-yl)methyl chloroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring can interact with active sites of enzymes, potentially inhibiting their activity. The chloroacetate group can also undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which can further interact with biological targets.
Comparaison Avec Des Composés Similaires
- (2H-1,3-Benzodioxol-5-yl)methyl acetate
- (2H-1,3-Benzodioxol-5-yl)methyl bromide
- (2H-1,3-Benzodioxol-5-yl)methyl iodide
Comparison:
- (2H-1,3-Benzodioxol-5-yl)methyl chloroacetate is unique due to the presence of the chloroacetate group, which imparts distinct reactivity compared to its acetate, bromide, and iodide counterparts.
- The chloroacetate group allows for specific substitution reactions that are not possible with the other halides.
- The compound’s potential applications in medicinal chemistry and organic synthesis are enhanced by its unique reactivity profile.
Propriétés
Numéro CAS |
5457-71-6 |
|---|---|
Formule moléculaire |
C10H9ClO4 |
Poids moléculaire |
228.63 g/mol |
Nom IUPAC |
1,3-benzodioxol-5-ylmethyl 2-chloroacetate |
InChI |
InChI=1S/C10H9ClO4/c11-4-10(12)13-5-7-1-2-8-9(3-7)15-6-14-8/h1-3H,4-6H2 |
Clé InChI |
OOLGQDFBONNDEU-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)COC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-[2-[4-(Dimethylamino)phenyl]ethenyl]pyridine-2-carboxylic acid](/img/structure/B14732364.png)
![4-[Methyl(phenyl)amino]benzene-1-sulfonic acid](/img/structure/B14732369.png)






![Bicyclo[2.2.1]hepta-2,5-dien-7-yl 4-methoxybenzoate](/img/structure/B14732424.png)
